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molecular formula C7H6N2O B1279274 4-Amino-3-hydroxybenzonitrile CAS No. 55586-26-0

4-Amino-3-hydroxybenzonitrile

Cat. No. B1279274
M. Wt: 134.14 g/mol
InChI Key: HKZPOGZBKIWMPO-UHFFFAOYSA-N
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Patent
US06566387B1

Procedure details

To a solution of N-t-butylacetoxy-4-cyano-2-hydroxyl aniline (3.1 g, 13 mmol) in methylene chloride (100 mL) at 0° C. was added trifluoroacetic acid and the reaction mixture was allowed to warm to rt. After 2.5 h, the reaction was quenched with water (100 mL) and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude material was purified by flash column chromatography (50% ethyl acetate/hexanes) to give 1.7 g (96%) of 4-cyano-2-hydroxyl aniline as a tan solid. 1H NMR (400 MHz, DMSO) δ 7.0 (d, 1H), 6.85 (s, 1H), 6.65 (d, 1H); MS(EI) m/e 134 (M+).
Name
N-t-butylacetoxy-4-cyano-2-hydroxyl aniline
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(CC(O[NH:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]#[N:17])=[CH:12][C:11]=1[OH:18])=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[C:16]([C:13]1[CH:14]=[CH:15][C:10]([NH2:9])=[C:11]([OH:18])[CH:12]=1)#[N:17]

Inputs

Step One
Name
N-t-butylacetoxy-4-cyano-2-hydroxyl aniline
Quantity
3.1 g
Type
reactant
Smiles
C(C)(C)(C)CC(=O)ONC1=C(C=C(C=C1)C#N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography (50% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(N)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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